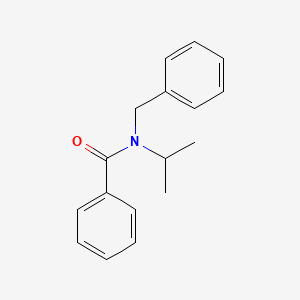
N-benzyl-N-isopropylbenzamide
Übersicht
Beschreibung
N-benzyl-N-isopropylbenzamide is a compound of interest in organic chemistry and materials science due to its unique properties and potential applications. Although not directly studied, analogous compounds such as N,N-diisopropylbenzamides have been synthesized and analyzed, providing insights into their structure, synthesis, and properties.
Synthesis Analysis
The synthesis of compounds related to N-benzyl-N-isopropylbenzamide involves anionic synthesis techniques and heteroatom-directed metalation. For example, Summers and Quirk (1998) described the synthesis of ω-amidopolystyrene through the reaction of poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide (Summers & Quirk, 1998). FisherLawrence et al. (1992) explored the lithiation of N-propenylbenzamides to create ortho-substituted primary benzamide derivatives (FisherLawrence, Muchowski, & Clark, 1992).
Molecular Structure Analysis
The structure of benzamide derivatives has been extensively studied. Wardell et al. (2005) investigated the three-dimensional framework structures of isomeric benzamides, highlighting the importance of hydrogen bonding and pi-pi stacking interactions (Wardell, Skakle, Low, & Glidewell, 2005).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including metalation, isomerization, and cyclization. Ribéreau et al. (2001) demonstrated the isomerization of N-allylbenzamides under basic conditions to produce prop-enylbenzamides (Ribéreau, Delamare, Celanire, & Quéguiner, 2001).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, of benzamide derivatives are closely tied to their molecular structure. The studies by Gowda et al. (2007) on N-(4-methylphenyl)benzamide provide insights into these relationships through X-ray crystallography (Gowda, Tokarčı́k, Kožíšek, & Sowmya, 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of N-benzyl-N-isopropylbenzamide analogs have been explored through various synthetic and mechanistic studies. Mancuso et al. (2014) discussed the divergent pathways in palladium iodide catalyzed reactions of 2-alkynylbenzamides, shedding light on the complex chemical behavior of these compounds (Mancuso, Ziccarelli, Armentano, Marino, Giofrè, & Gabriele, 2014).
Wissenschaftliche Forschungsanwendungen
Complex-Induced Proximity Effects in Directed Lithiations
- Research Focus : Investigates the mechanism of proton transfers in directed lithiations, including the use of N-benzyl-N-isopropylbenzamide. This study offers insights into the two-step mechanism of initial complexation followed by hydrogen transfer, crucial for the directed lithiation of urea (Anderson, Faibish, & Beak, 1999).
Oxidative Metabolism of Azoprocarbazine
- Research Focus : Examines the oxidative metabolism of azoprocarbazine by rodent liver microsomes, yielding insights into the formation of metabolites including N-isopropylbenzamide. This research provides an understanding of the involvement of cytochrome P-450 in the oxidation process (Wiebkin & Prough, 1980).
Influence of Amides on Ortho and Benzylic Metallations
- Research Focus : Compares the influence of secondary and tertiary amides on ortho and benzylic metallations of benzamides, including N-isopropylbenzamide. Offers valuable information on the structural and mechanistic aspects of these reactions (Beak, Tse, Hawkins, Chen, & Mills, 1983).
Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation
- Research Focus : Studies the copper-catalyzed intramolecular sulfamidation at the benzylic methylene in benzamides, including N-isopropylbenzamide. This research provides insights into the synthesis of complex organic compounds and the role of copper in catalysis (Bedford, Bowen, & Méndez‐Gálvez, 2017).
X-Ray Crystal Structure Analysis
- Research Focus : Presents the X-ray crystal structure of lithiated N-isopropylbenzamide, revealing unique solvent-free octameric aggregates. This study contributes to the understanding of molecular structures in organic chemistry (Maetzke & Seebach, 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-benzyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-14(2)18(13-15-9-5-3-6-10-15)17(19)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCVMXHEJUCNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-isopropylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5561347.png)
![8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5561350.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5561356.png)

![2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B5561369.png)
![4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5561379.png)
![N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5561393.png)
![4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}benzoic acid](/img/structure/B5561404.png)

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5561419.png)

![5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5561438.png)